molecular formula C4HBr2ClN2 B586033 3,5-Dibromo-2-Chloropyrazine CAS No. 1082843-70-6

3,5-Dibromo-2-Chloropyrazine

Cat. No. B586033
Key on ui cas rn: 1082843-70-6
M. Wt: 272.324
InChI Key: WNZURIDUDWMEKQ-UHFFFAOYSA-N
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Patent
US09249163B2

Procedure details

Into a 250 mL sealed tube was placed compound 90d (50.0 g, 184 mmol) and NH4OH (150 mL). The resulting mixture was stirred overnight at 100° C. Upon cooling, a solid was collected by filtration and dried in an oven under reduced pressure to obtain the compound 90e as a grey solid (28.0 g, 66% yield), which was used in next step without further purification.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([Cl:9])=[N:4][CH:5]=[C:6]([Br:8])[N:7]=1.[NH4+:10].[OH-]>>[Br:8][C:6]1[N:7]=[C:2]([NH2:10])[C:3]([Cl:9])=[N:4][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC=1C(=NC=C(N1)Br)Cl
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred overnight at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250 mL sealed tube
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
FILTRATION
Type
FILTRATION
Details
a solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in an oven under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CN=C(C(=N1)N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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